Cas no 898783-91-0 ([4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone)
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone Chemical and Physical Properties
Names and Identifiers
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- [4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone
- 4'-(4-methylpiperazinomethyl)-2-trifluoromethylbenzophenone
- 4'-(4-METHYLPIPERAZIN-1-YLMETHYL)-2-TRIFLUOROMETHYLBENZOPHENONE
- CTK5G6133
- AG-H-66365
- KB-187136
- DTXSID60642985
- AKOS016019999
- 898783-91-0
- MFCD03841811
- {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
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- MDL: MFCD03841811
- Inchi: 1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-15-6-8-16(9-7-15)19(26)17-4-2-3-5-18(17)20(21,22)23/h2-9H,10-14H2,1H3
- InChI Key: FIKIVLFOIMVDMK-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C(C1C=CC(=CC=1)CN1CCN(C)CC1)=O)(F)F
Computed Properties
- Exact Mass: 362.16100
- Monoisotopic Mass: 362.16059778Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 466
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 23.6Ų
Experimental Properties
- PSA: 23.55000
- LogP: 3.55960
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 204573-1g |
4'-(4-methylpiperazinomethyl)-2-trifluoromethylbenzophenone |
898783-91-0 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 204573-2g |
4'-(4-methylpiperazinomethyl)-2-trifluoromethylbenzophenone |
898783-91-0 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204573-5g |
4'-(4-methylpiperazinomethyl)-2-trifluoromethylbenzophenone |
898783-91-0 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB364599-1 g |
4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone, 97%; . |
898783-91-0 | 97% | 1g |
€932.90 | 2023-06-20 | |
| Crysdot LLC | CD11023060-1g |
4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone |
898783-91-0 | 95+% | 1g |
$433 | 2024-07-19 | |
| Crysdot LLC | CD11023060-5g |
4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone |
898783-91-0 | 95+% | 5g |
$1401 | 2024-07-19 | |
| A2B Chem LLC | AH88292-1g |
4'-(4-METHYLPIPERAZINOMETHYL)-2-TRIFLUOROMETHYLBENZOPHENONE |
898783-91-0 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH88292-2g |
4'-(4-METHYLPIPERAZINOMETHYL)-2-TRIFLUOROMETHYLBENZOPHENONE |
898783-91-0 | 97% | 2g |
$1169.00 | 2024-04-19 | |
| A2B Chem LLC | AH88292-5g |
4'-(4-METHYLPIPERAZINOMETHYL)-2-TRIFLUOROMETHYLBENZOPHENONE |
898783-91-0 | 97% | 5g |
$2291.00 | 2024-04-19 | |
| abcr | AB364599-1g |
4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone, 97%; . |
898783-91-0 | 97% | 1g |
€932.10 | 2025-04-15 |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone Suppliers
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on [4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone
Chemical Profile of [4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone (CAS No. 898783-91-0)
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by its CAS number 898783-91-0, represents a fusion of aromatic rings and heterocyclic structures, making it a promising candidate for further exploration in drug discovery and development.
The molecular framework of [4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone consists of a central methanone group connected to two distinct phenyl rings. One of these phenyl rings is substituted with a 4-methylpiperazin-1-yl moiety, while the other features a trifluoromethyl group. This dual substitution pattern imparts distinct electronic and steric properties to the molecule, which are critical for its potential biological activity.
In recent years, there has been growing interest in the development of novel compounds that incorporate both piperazine and trifluoromethyl substituents due to their ability to modulate receptor binding affinities and enhance metabolic stability. The presence of the 4-methylpiperazin-1-yl group suggests that this compound may exhibit properties similar to those of known pharmaceuticals that utilize piperazine derivatives, which are widely used in the treatment of various neurological and cardiovascular disorders.
The [2-(trifluoromethyl)phenyl] moiety is another key feature of this compound, contributing to its potential pharmacological activity. Trifluoromethyl groups are frequently incorporated into drug molecules because they can improve binding affinity, reduce metabolic degradation, and enhance lipophilicity. These properties make [4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone an intriguing candidate for further investigation in the development of new therapeutic agents.
Recent studies have demonstrated that compounds with similar structural motifs can exhibit significant biological activity. For instance, research has shown that molecules containing both piperazine and trifluoromethyl groups can interact with various targets, including G protein-coupled receptors (GPCRs) and enzyme systems. These interactions are often associated with therapeutic effects such as analgesia, anti-inflammatory responses, and modulation of neurotransmitter systems.
The synthesis of [4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the 4-methylpiperazin-1-yl group typically requires nucleophilic substitution or condensation reactions, while the incorporation of the [2-(trifluoromethyl)phenyl] moiety often involves halogenation followed by cross-coupling reactions. Advanced synthetic techniques such as palladium-catalyzed coupling reactions have been employed to achieve these transformations efficiently.
The pharmacological evaluation of this compound is an ongoing area of research. Preliminary studies have suggested that it may possess properties relevant to the treatment of neurological disorders, including potential effects on serotonin and dopamine pathways. The unique combination of substituents in its structure may also make it a valuable scaffold for developing new drugs with improved efficacy and reduced side effects compared to existing therapies.
In conclusion, [4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone (CAS No. 898783-91-0) is a structurally complex and pharmacologically promising compound. Its unique combination of aromatic rings and functional groups positions it as a candidate for further exploration in drug discovery. As research continues to uncover new therapeutic applications for similar molecules, this compound holds significant potential for contributing to advancements in medicine.
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